N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-8-5-9-19(14)3)11-17-22(20,21)13-7-4-6-12(16)10-13/h4-10,15,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZLNVFNPNACTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C16H20N4O2S
- Molecular Weight: 304.42 g/mol
- IUPAC Name: N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluorobenzenesulfonamide
The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The sulfonamide moiety can inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.
- Receptor Modulation: The dimethylamino and pyrrole groups may enhance binding to neurotransmitter receptors, potentially affecting synaptic transmission and neuroprotection.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has antibacterial properties, particularly against Gram-positive bacteria.
- Neuroprotective Effects: The compound may exhibit neuroprotective effects by modulating glutamate receptors, which are implicated in neurodegenerative diseases.
- Anti-inflammatory Properties: It has been shown to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory conditions.
Case Study 1: Antibacterial Activity
A study assessed the antibacterial efficacy of the compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antibiotic agent.
Case Study 2: Neuroprotection
In vitro experiments demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity. Cell viability assays indicated a 30% increase in survival rates when treated with the compound compared to untreated controls.
Case Study 3: Anti-inflammatory Effects
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed a marked decrease in paw swelling and pro-inflammatory cytokines compared to the control group.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
